molecular formula C11H17N5 B11733192 N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11733192
M. Wt: 219.29 g/mol
InChI Key: YISWHUOXNOIQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit key enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine
  • 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-11(7-14-16)12-5-10-6-13-15(3)9(10)2/h6-8,12H,4-5H2,1-3H3

InChI Key

YISWHUOXNOIQMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N(N=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.